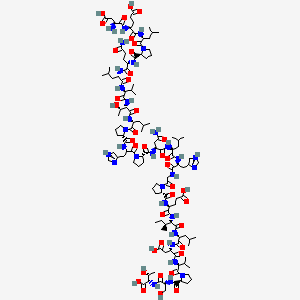
2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorphenyl)-6-phenylpyridin-4-carbonsäure ist eine organische Verbindung, die zur Klasse der Pyridincarbonsäuren gehört. Sie ist durch das Vorhandensein einer Chlorphenylgruppe und einer Phenylgruppe gekennzeichnet, die an einen Pyridinring gebunden sind, wobei sich eine Carbonsäure-Funktion an der 4-Position befindet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Chlorphenyl)-6-phenylpyridin-4-carbonsäure kann über mehrere Synthesewege erfolgen. Eine gängige Methode beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, eine weit verbreitete übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Diese Reaktion verwendet in der Regel Palladiumkatalysatoren und Borreagenzien unter milden und funktionellen Gruppen tolerierenden Bedingungen .
Eine weitere Methode beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Reaktionsbedingungen. So kann beispielsweise die Reaktion von 4-Chlorbenzaldehyd mit 2-Aminopyridin in Gegenwart eines geeigneten Katalysators zur Bildung der gewünschten Verbindung führen .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(4-Chlorphenyl)-6-phenylpyridin-4-carbonsäure kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Wahl der Katalysatoren, Lösungsmittel und Reaktionsparameter ist entscheidend, um eine effiziente Produktion zu erreichen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-Chlorphenyl)-6-phenylpyridin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln, z. B. Alkohole oder Amine.
Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation beispielsweise Carbonsäuren oder Ketone entstehen, während bei der Reduktion Alkohole oder Amine gebildet werden können .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorphenyl)-6-phenylpyridin-4-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Chlorphenyl)-6-phenylpyridin-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann wirken, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. So kann sie beispielsweise bestimmte Enzyme hemmen, die an Krankheitswegen beteiligt sind, was zu therapeutischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-6-phenylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Bromphenyl)-6-phenylpyridin-4-carbonsäure
- 2-(4-Methylphenyl)-6-phenylpyridin-4-carbonsäure
- 2-(4-Fluorphenyl)-6-phenylpyridin-4-carbonsäure
Einzigartigkeit
2-(4-Chlorphenyl)-6-phenylpyridin-4-carbonsäure ist aufgrund des Vorhandenseins der Chlorphenylgruppe einzigartig, die spezifische chemische und biologische Eigenschaften verleiht. Das Chloratom kann die Reaktivität, Stabilität und Wechselwirkung der Verbindung mit biologischen Zielstrukturen beeinflussen, wodurch sie sich von ihren Analoga unterscheidet .
Eigenschaften
Molekularformel |
C18H12ClNO2 |
|---|---|
Molekulargewicht |
309.7 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H12ClNO2/c19-15-8-6-13(7-9-15)17-11-14(18(21)22)10-16(20-17)12-4-2-1-3-5-12/h1-11H,(H,21,22) |
InChI-Schlüssel |
HYVLYYLSBAMVGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)


![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)


![(E)-3-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B12047116.png)
![2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)

![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12047129.png)

![(4S,5E,6S)-5-[2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethylidene]-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid](/img/structure/B12047142.png)
![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12047145.png)
